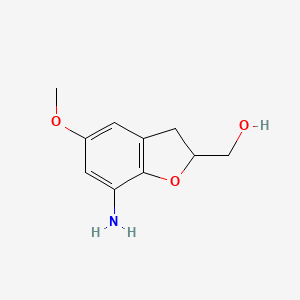
5-(4-Chlorophenyl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)pentan-1-ol is an organic compound belonging to the class of alcohols It features a pentanol backbone with a 4-chlorophenyl group attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)pentan-1-ol typically involves the reaction of 4-chlorobenzyl chloride with pentanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pentanol attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under mild conditions, ensuring high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 5-(4-Chlorophenyl)pentane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 5-(4-Chlorophenyl)pentyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: 5-(4-Chlorophenyl)pentanal or 5-(4-Chlorophenyl)pentanoic acid.
Reduction: 5-(4-Chlorophenyl)pentane.
Substitution: 5-(4-Chlorophenyl)pentyl chloride.
Scientific Research Applications
5-(4-Chlorophenyl)pentan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)pentan-1-ol depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain targets, thereby influencing its biological activity.
Comparison with Similar Compounds
4-Chlorobenzyl alcohol: Similar structure but lacks the pentanol backbone.
5-Phenylpentan-1-ol: Similar backbone but lacks the chlorine substituent on the phenyl ring.
4-Chlorophenylmethanol: Similar phenyl group with chlorine substituent but different carbon chain length.
Uniqueness: 5-(4-Chlorophenyl)pentan-1-ol is unique due to the combination of the 4-chlorophenyl group and the pentanol backbone, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
5-(4-chlorophenyl)pentan-1-ol |
InChI |
InChI=1S/C11H15ClO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8,13H,1-4,9H2 |
InChI Key |
RBJQEZFNBNNZNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid](/img/structure/B13871823.png)


![[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid](/img/structure/B13871835.png)
![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)
![1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13871845.png)

![Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate](/img/structure/B13871849.png)
![N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B13871851.png)
![5-Chloro-3-(3-hydroxypropyl)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13871852.png)


![3-[4-(2-Bromoacetyl)phenyl]propyl acetate](/img/structure/B13871886.png)

